

Understanding the properties of Ac-Val-Gln-alle-Val-aTyr-Lys-NH2

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Compound of Interest

Compound Name: Ac-Val-Gln-alle-Val-aTyr-Lys-NH2

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An in-depth technical guide on the properties and inhibitory action of the N-amino peptide **Ac-Val-Gln-alle-Val-aTyr-Lys-NH2**, a selective inhibitor of tau protein fibrillization, is presented below. This document is intended for researchers, scientists, and professionals in the field of drug development for neurodegenerative diseases.

Core Properties and Activity

Ac-Val-Gln-alle-Val-aTyr-Lys-NH2 is a synthetic N-amino peptide (NAP) designed as a selective inhibitor of tau protein aggregation.[1][2][3][4] The tau protein, encoded by the MAPT gene, is implicated in the pathology of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease.[5][6] The peptide's mechanism involves converting an amyloidogenic tau peptide sequence into a soluble antagonist that can block the cellular seeding and propagation of tau pathology.[5] It is effective at this by interacting with either monomeric or fibrillar forms of extracellular tau.[1][3][4][7]

The introduction of N-amino groups into the peptide backbone is a key structural modification that stabilizes the peptide, providing remarkable resistance to proteolytic degradation in human serum.[5] Studies indicate that the peptide is non-toxic to neuronal cells.[8]

Physicochemical Properties

The fundamental physicochemical properties of **Ac-Val-Gln-alle-Val-aTyr-Lys-NH2** are summarized below.

Property	Value	Reference
Molecular Formula	C ₃₈ H ₆₅ N ₁₁ O ₉	[8]
Molecular Weight	819.99 g/mol	[8]
Appearance	Solid	[8]
CAS Number	2858785-68-7	[4][9]

Biological Activity and Stability

While detailed quantitative data such as IC₅₀ or K_i values from peer-reviewed literature are not available in the provided search results, the peptide's qualitative activity and stability have been described.

Parameter	Observation	Reference
Activity	Selectively inhibits tau protein fibrillization.	[1][4]
Mechanism	Blocks cellular seeding of endogenous tau.	[2][3][7]
Cellular Toxicity	Non-toxic to neuronal cells.	[8]
Serum Stability	Demonstrates high stability in human serum.	[5][8]

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. Below are methodologies derived from available information on the synthesis and characterization of N-amino peptides.

Protocol 1: Solid-Phase Peptide Synthesis

An optimized protocol for the solid-phase synthesis of backbone N-aminated peptides is employed for generating **Ac-Val-Gln-alle-Val-aTyr-Lys-NH₂**.[\[10\]](#)

Objective: To synthesize the target peptide using an automated solid-phase peptide synthesizer.

Materials:

- Fmoc-protected α -hydrazino acids
- Fmoc-protected standard amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, etc.)
- Ghosez's reagent (for in situ formation of Fmoc-amino acid chlorides)
- Rink amide resin
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Reagents for Fmoc deprotection (e.g., 20% piperidine in DMF)
- Reagents for cleavage and deprotection (e.g., Trifluoroacetic acid (TFA)-based cocktail)
- Automated peptide synthesizer

Methodology:

- Resin Preparation: Swell the Rink amide resin in DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
- Amino Acid Coupling:
 - For standard amino acids: Couple the Fmoc-protected amino acid using a standard coupling agent like HATU/DIEA.
 - For couplings to α -hydrazino acid residues: Pre-activate the Fmoc-protected amino acid with Ghosez's reagent to form the acid chloride. Perform the coupling in the absence of a base.^[10]

- Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
- N-terminal Acetylation: After the final residue is coupled and deprotected, acetylate the N-terminus using acetic anhydride.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail. A TFA-free cleavage method may be used to improve crude purity.[\[10\]](#)
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

Protocol 2: Serum Stability Assay

Objective: To assess the proteolytic stability of the peptide in human serum.

Materials:

- **Ac-Val-Gln-~~alle~~-Val-aTyr-Lys-NH₂**
- Human serum (e.g., 25% solution in buffer)
- Control peptide (a standard peptide of similar length)
- Incubator (37°C)
- RP-HPLC system

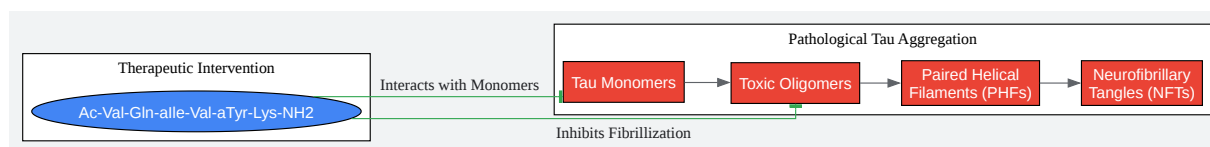
Methodology:

- Sample Preparation: Dissolve the test peptide and control peptide in a suitable buffer.
- Incubation: Add the peptides to the 25% human serum solution to a final concentration and incubate at 37°C.

- Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
- Quenching: Stop the enzymatic degradation in the aliquots, for example, by adding a quenching solution like 1% TFA or by protein precipitation with acetonitrile.
- Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
- Data Interpretation: Plot the percentage of intact peptide versus time to determine the degradation profile. The N-amino peptide is expected to show significantly higher stability (>83% intact after 24h) compared to the control peptide.[5]

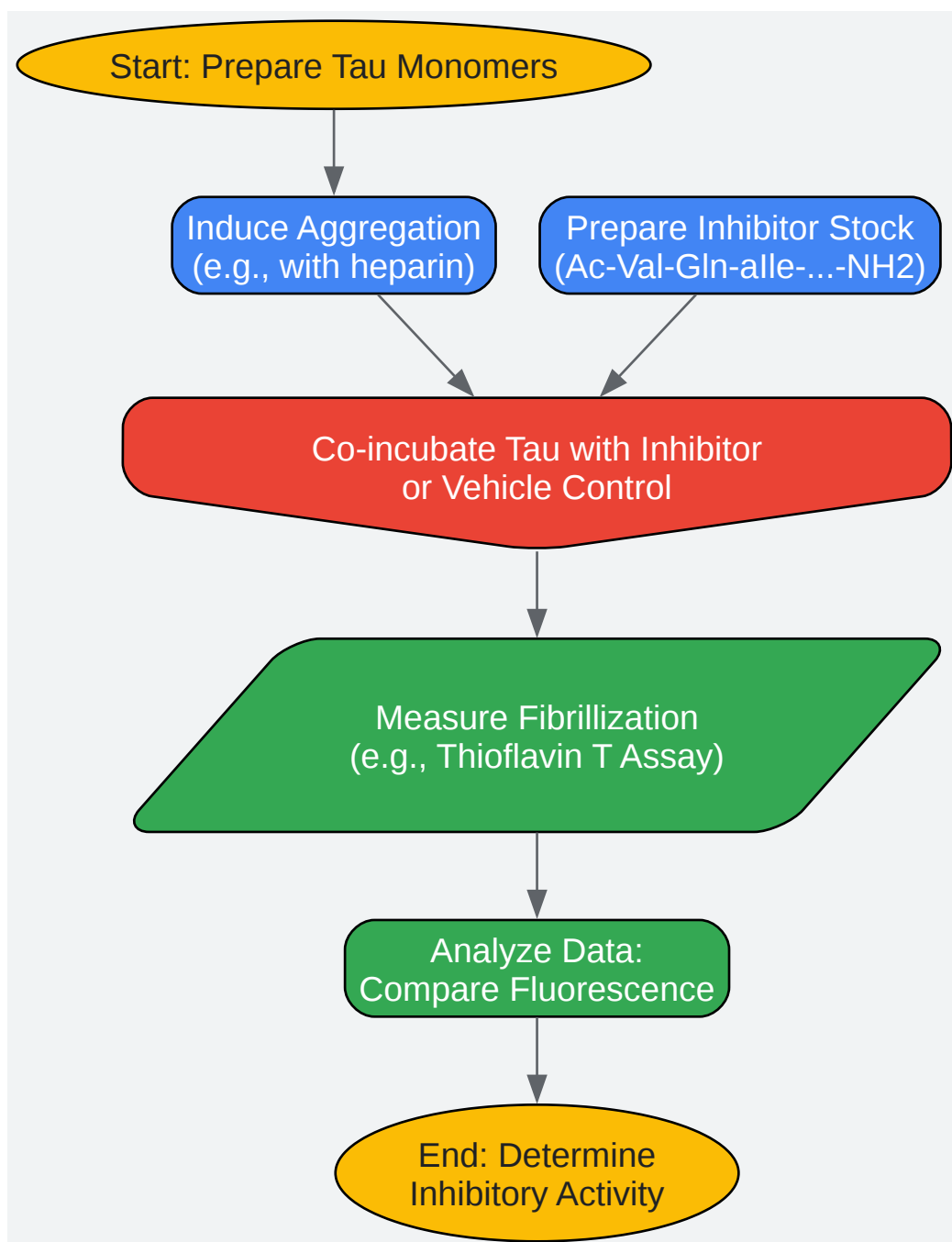
Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes.



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Caption: Mechanism of Tau Fibrillization Inhibition.



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Caption: Workflow for Tau Aggregation Inhibition Assay.

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